molecular formula C15H8I4O3 B14219484 1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one CAS No. 831224-38-5

1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one

Cat. No.: B14219484
CAS No.: 831224-38-5
M. Wt: 743.84 g/mol
InChI Key: HYYXWHICNQBENA-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are widely studied in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one typically involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. The iodine atoms enhance the compound’s reactivity and biological activity compared to similar compounds .

Properties

CAS No.

831224-38-5

Molecular Formula

C15H8I4O3

Molecular Weight

743.84 g/mol

IUPAC Name

1,3-bis(2-hydroxy-3,5-diiodophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H8I4O3/c16-8-3-7(14(21)11(18)5-8)1-2-13(20)10-4-9(17)6-12(19)15(10)22/h1-6,21-22H

InChI Key

HYYXWHICNQBENA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)C2=C(C(=CC(=C2)I)I)O)O)I)I

Origin of Product

United States

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